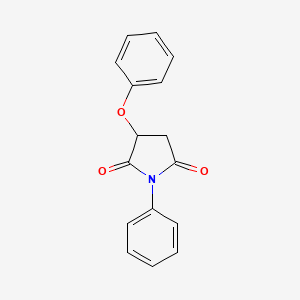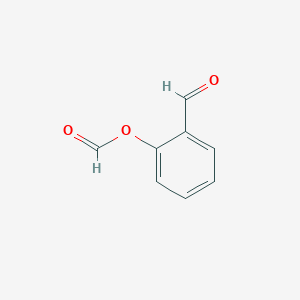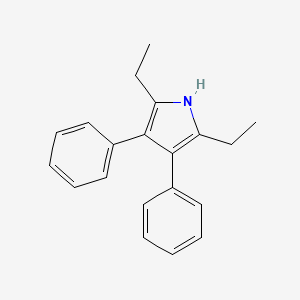
2,5-Diethyl-3,4-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two ethyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4 on the pyrrole ring. The molecular formula is C20H21N, and it has a molecular weight of 275.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with aniline under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,5-Diethyl-3,4-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
2,5-Diphenyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester: Similar structure but with carboxylate groups at positions 3 and 4.
2,4-Dimethyl-3,5-diethoxycarbonyl-1H-pyrrole: Contains methyl and ethoxycarbonyl groups instead of ethyl and phenyl groups.
Uniqueness: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
68579-41-9 |
|---|---|
Fórmula molecular |
C20H21N |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2,5-diethyl-3,4-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C20H21N/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21-17)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 |
Clave InChI |
MXTWYUMOYWIQRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(N1)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


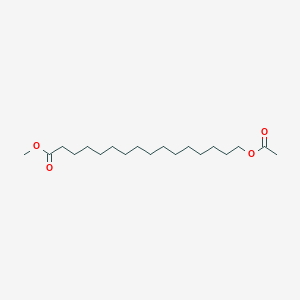
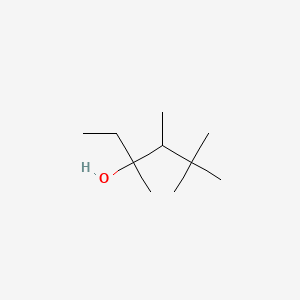
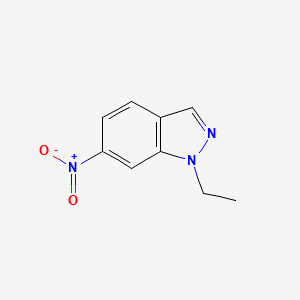
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
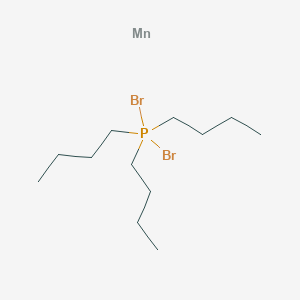
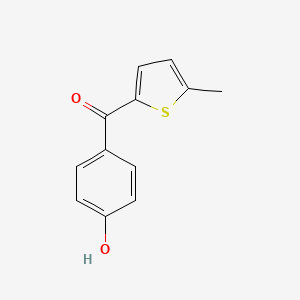
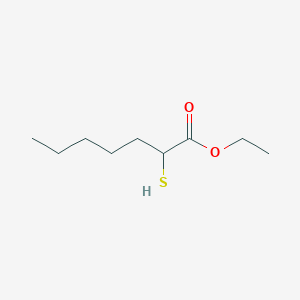
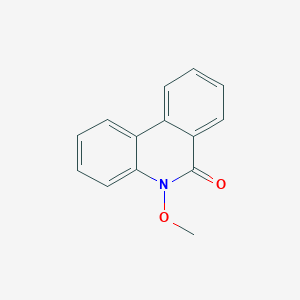
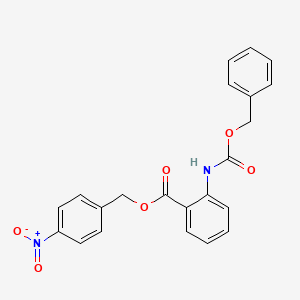

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
